molecular formula C13H10F3N5O B1424401 5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine CAS No. 950845-99-5

5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine

Cat. No.: B1424401
CAS No.: 950845-99-5
M. Wt: 309.25 g/mol
InChI Key: JGTMMGWTMNCAJR-UHFFFAOYSA-N
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Description

5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine (CAS RN 950845-99-5 ) is a benzimidazole-based chemical compound with the molecular formula C13H10F3N5O . The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities and its structural similarity to naturally occurring nucleotides, which allows it to interact effectively with biopolymers . This specific derivative is of significant interest in oncology research, as benzimidazole-containing compounds have demonstrated potent anticancer potential through diverse mechanisms . These mechanisms include the induction of apoptosis (programmed cell death) via the activation of key enzymes like caspase-3 and caspase-7 , disruption of cell cycle progression , and interaction with DNA . Furthermore, the benzimidazole core is known to act as an inhibitor for critical enzymatic targets involved in cancer progression, such as topoisomerase I and II , and epidermal growth factor receptor (EGFR) . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and improve membrane permeability. This compound is intended for research applications only, providing scientists with a high-quality chemical tool to investigate novel cancer therapeutics and explore the structure-activity relationships of heterocyclic compounds in biochemical assays.

Properties

IUPAC Name

5-[5-methoxy-2-(trifluoromethyl)benzimidazol-1-yl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5O/c1-22-7-2-3-9-8(4-7)20-12(13(14,15)16)21(9)11-6-18-10(17)5-19-11/h2-6H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMMGWTMNCAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N2)C(F)(F)F)C3=NC=C(N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705350
Record name 5-[5-Methoxy-2-(trifluoromethyl)-1H-benzimidazol-1-yl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950845-99-5
Record name 5-[5-Methoxy-2-(trifluoromethyl)-1H-benzimidazol-1-yl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield primary or secondary amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with benzimidazole cores often exhibit anticancer activity. The mechanism may involve inhibition of specific enzymes or receptors crucial for cancer cell proliferation. For example, studies have shown that related compounds can induce apoptosis in cancer cells while sparing normal cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)
5-(5-Methoxy-2-(trifluoromethyl)...)MCF-7 (breast cancer)7.94
5-(5-Methoxybenzimidazole)HeLa (cervical cancer)6.35

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing significant activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-(5-Methoxy-2-(trifluoromethyl)...E. coli12 µg/mL
5-(5-Methoxybenzimidazole)S. aureus10 µg/mL

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anti-tumor activity.
  • Antimicrobial Evaluation :
    • Research focusing on related compounds demonstrated moderate to good activity against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of 5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Pyrazine vs. Pyrimidine Derivatives
  • Target Compound : Pyrazine core with a benzimidazole substituent.
  • Analogues: N-(3-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)propyl)-4-fluorobenzenesulfonamide (): Pyrimidine core with a benzimidazole group and sulfonamide side chain. Exhibits antimicrobial activity (melting point: 80–82°C; yield: 59%) . N4-(4-(Trifluoromethyl)phenyl)-5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)pyrimidine-4,6-diamine (): Pyrimidine core with dual benzimidazole and trifluoromethylphenyl groups.

Pyrazine derivatives, like the target compound, may prioritize aromatic stacking interactions .

Triazine Derivatives
  • N2-(2-(1H-Indol-3-yl)ethyl)-N4-(2-(2-(Trifluoromethyl)-1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,5-Triazine-2,4,6-Triamine (): Triazine core with benzimidazole and indole substituents. Demonstrated high affinity for the 5-HT₇ receptor (Ki < 100 nM) .

Comparison : Triazines offer three reactive sites for functionalization, enabling multitarget engagement. The pyrazine-based target compound may have simpler pharmacokinetics due to fewer substituents.

Substituent Effects

Trifluoromethyl Group
  • The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability. Similar effects are observed in: 6-(5,6-Difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (): High purity (98%) and bioavailability due to -CF₃ . N-(2-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (): -CF₃ improves membrane permeability .
Methoxy Group
  • The 5-methoxy substituent in the target compound may modulate electron density and steric bulk. Analogues with methoxy groups, such as 5-(2-methoxyethoxy)-1H-benzo[d]imidazole derivatives (), show improved solubility and PDGFRβ binding affinity .

Biological Activity

5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine is a complex organic compound characterized by a benzimidazole core with a methoxy and trifluoromethyl substitution, linked to a pyrazine ring. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

PropertyValue
IUPAC Name5-[5-methoxy-2-(trifluoromethyl)benzimidazol-1-yl]pyrazin-2-amine
Molecular FormulaC13H10F3N5O
Molecular Weight309.25 g/mol
CAS Number950845-99-5

This compound exhibits interesting pharmacological properties due to the presence of both the benzimidazole and pyrazine moieties, which are known for their biological activity.

Anticancer Properties

Research indicates that compounds with benzimidazole cores often exhibit anticancer activity. The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various benzimidazole derivatives, it was found that certain structural modifications significantly influenced their activity against cancer cell lines. The compound demonstrated moderate activity against HCT-116 cells with minimal effects on normal cell lines, indicating its potential as a selective anticancer agent .

Antimicrobial Activity

The benzimidazole framework is also associated with antimicrobial properties. Compounds similar to this compound have been reported to exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation : Its structure allows it to mimic natural substrates, potentially binding to receptors and modulating their activity.
  • Increased Lipophilicity : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells and increasing bioavailability .

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-MethoxybenzimidazoleLacks trifluoromethyl and pyrazine ringsModerate anticancer activity
2-(Trifluoromethyl)benzimidazoleLacks methoxy group and pyrazine ringAntimicrobial properties
5-Methoxybenzimidazole-pyrazine derivativeContains both methoxy and pyrazine ringsEnhanced anticancer activity

The combination of functional groups in this compound provides it with unique electronic and steric properties that may enhance its biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine?

  • Methodology : The synthesis typically involves a multi-step approach:

Benzimidazole Core Formation : Cyclization of o-phenylenediamine derivatives with trifluoromethyl ketones under acidic conditions (e.g., HCl/EtOH) to generate the 2-trifluoromethyl-1H-benzimidazole moiety .

Pyrazin-2-amine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 5-methoxy-pyrazin-2-amine group. For example, using Pd catalysts (e.g., Pd(dba)₂) with ligands like XantPhos in refluxing toluene .

  • Key Considerations :

  • Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .

  • Monitoring reaction progress using TLC or HPLC-MS to ensure intermediate purity.

    Step Reagents/Conditions Yield Reference
    Benzimidazole formationHCl/EtOH, 80°C, 12h60-75%
    Pyrazine couplingPd(dba)₂, XantPhos, toluene, 110°C45-55%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of substituents (e.g., distinguishing methoxy vs. trifluoromethyl positions) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-TOF) to verify molecular formula .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) for structure refinement. Requires high-quality single crystals grown via slow evaporation (e.g., CH₃CN/EtOAc) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the binding interactions of this compound with biological targets?

  • Approach :

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level .

Protein-Ligand Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Validate docking poses with MD simulations (GROMACS) in explicit solvent (e.g., TIP3P water) .

Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with Trp214 in COX-2) .

  • Challenges : Parameterization of the trifluoromethyl group and solvent effects (e.g., DMSO vs. aqueous buffers) require force field adjustments .

Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent concentrations (DMSO >0.1% can alter results) .
  • Compound Stability : Degradation under storage (e.g., hydrolysis of methoxy groups in humid conditions) .
    • Solutions :
  • Standardize protocols (e.g., CLIA guidelines) and validate purity via HPLC (>98%) before assays .
  • Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition) .

Q. What strategies optimize solubility and bioavailability without altering the core structure?

  • Salt Formation : Co-crystallize with pharmaceutically acceptable acids (e.g., HCl or citrate) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) that cleave in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100-200 nm) for sustained release, tested via dialysis membrane models .

Methodological Considerations

Q. How do solvent polarity and temperature influence the compound’s molecular interactions in solution?

  • Thermo-Acoustic Studies : Measure density (ρ), viscosity (η), and ultrasonic velocity (U) in DMSO/DMF at 298–318 K to calculate parameters like adiabatic compressibility and intermolecular free length. Higher U in DMF suggests stronger H-bonding vs. DMSO .
  • Implications : Solvent choice impacts reaction kinetics (e.g., SNAr reactions proceed faster in polar aprotic solvents) .

Q. What computational tools are effective for structure-activity relationship (SAR) studies of derivatives?

  • QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .
  • Pharmacophore Mapping : Identify critical features (e.g., trifluoromethyl as a hydrophobic anchor) using Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine

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